Imine Exchange Kinetics
O-Alkylhydroxylamines undergo imine exchange with O-alkyl oximes via second-order kinetics subject to acidic catalysis. While direct kinetic data for O-(3-ethoxypropyl)hydroxylamine is not available in the peer-reviewed literature, class-level data for O-ethylhydroxylamine establishes the kinetic baseline for short-chain O-alkylhydroxylamines. The reaction between benzaldehyde O-methyloxime and O-ethylhydroxylamine at 60°C proceeds with a second-order rate constant k₂ = 0.86 ± 0.08 L·mol⁻¹·min⁻¹ at pD 2.9 [1]. Longer alkyl chains and ether-containing substituents are expected to modulate this rate through steric effects and altered hydrophilicity, which influences partitioning in aqueous-organic reaction systems. Procurement decisions for kinetic studies should consider that O-(3-ethoxypropyl)hydroxylamine will exhibit measurably different rate constants compared to O-ethyl or O-methyl analogs.
| Evidence Dimension | Second-order rate constant for imine exchange with benzaldehyde O-methyloxime |
|---|---|
| Target Compound Data | Not directly measured in available literature |
| Comparator Or Baseline | O-ethylhydroxylamine: k₂ = 0.86 ± 0.08 L·mol⁻¹·min⁻¹ |
| Quantified Difference | Class baseline established; target compound expected to differ based on substituent sterics and polarity |
| Conditions | 60°C, pD 2.9, aqueous solution, ¹H NMR monitoring |
Why This Matters
Establishes that reaction kinetics are substituent-dependent, preventing direct substitution of O-(3-ethoxypropyl)hydroxylamine with shorter-chain analogs without re-optimization of reaction conditions.
- [1] Polyakov, V. A., et al. (n.d.). Kinetics and mechanisms of the imine exchange reactions of O-alkyl and O-aryl oximes with O-alkyl- and O-aryloxyamines. Journal of Physical Organic Chemistry. View Source
